Cas no 2649076-73-1 (1,2,3-trifluoro-5-(2-isocyanatoethyl)benzene)

1,2,3-trifluoro-5-(2-isocyanatoethyl)benzene 化学的及び物理的性質
名前と識別子
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- 1,2,3-trifluoro-5-(2-isocyanatoethyl)benzene
- EN300-1819476
- 2649076-73-1
-
- インチ: 1S/C9H6F3NO/c10-7-3-6(1-2-13-5-14)4-8(11)9(7)12/h3-4H,1-2H2
- InChIKey: ITCQMDBYUKQSOH-UHFFFAOYSA-N
- ほほえんだ: FC1C(=C(C=C(C=1)CCN=C=O)F)F
計算された属性
- せいみつぶんしりょう: 201.04014830g/mol
- どういたいしつりょう: 201.04014830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 29.4Ų
1,2,3-trifluoro-5-(2-isocyanatoethyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1819476-0.1g |
1,2,3-trifluoro-5-(2-isocyanatoethyl)benzene |
2649076-73-1 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1819476-0.05g |
1,2,3-trifluoro-5-(2-isocyanatoethyl)benzene |
2649076-73-1 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1819476-0.5g |
1,2,3-trifluoro-5-(2-isocyanatoethyl)benzene |
2649076-73-1 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1819476-5.0g |
1,2,3-trifluoro-5-(2-isocyanatoethyl)benzene |
2649076-73-1 | 5g |
$2650.0 | 2023-06-01 | ||
Enamine | EN300-1819476-5g |
1,2,3-trifluoro-5-(2-isocyanatoethyl)benzene |
2649076-73-1 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1819476-2.5g |
1,2,3-trifluoro-5-(2-isocyanatoethyl)benzene |
2649076-73-1 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1819476-1.0g |
1,2,3-trifluoro-5-(2-isocyanatoethyl)benzene |
2649076-73-1 | 1g |
$914.0 | 2023-06-01 | ||
Enamine | EN300-1819476-10.0g |
1,2,3-trifluoro-5-(2-isocyanatoethyl)benzene |
2649076-73-1 | 10g |
$3929.0 | 2023-06-01 | ||
Enamine | EN300-1819476-10g |
1,2,3-trifluoro-5-(2-isocyanatoethyl)benzene |
2649076-73-1 | 10g |
$3929.0 | 2023-09-19 | ||
Enamine | EN300-1819476-0.25g |
1,2,3-trifluoro-5-(2-isocyanatoethyl)benzene |
2649076-73-1 | 0.25g |
$840.0 | 2023-09-19 |
1,2,3-trifluoro-5-(2-isocyanatoethyl)benzene 関連文献
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
1,2,3-trifluoro-5-(2-isocyanatoethyl)benzeneに関する追加情報
Comprehensive Introduction to 1,2,3-Trifluoro-5-(2-isocyanatoethyl)benzene (CAS No. 2649076-73-1)
1,2,3-Trifluoro-5-(2-isocyanatoethyl)benzene (CAS No. 2649076-73-1) is a fluorinated aromatic compound featuring an isocyanate functional group, which has garnered significant attention in pharmaceutical and material science research. Its unique structure, combining trifluoromethyl and isocyanate moieties, makes it a versatile intermediate for synthesizing advanced polymers, agrochemicals, and bioactive molecules. Researchers are increasingly exploring its applications in click chemistry and suFEx (Sulfur Fluoride Exchange) reactions, two cutting-edge methodologies that align with the growing demand for sustainable and efficient synthetic routes.
The compound’s fluorinated benzene ring enhances its stability and lipophilicity, a property highly sought after in drug discovery for improving membrane permeability. Recent studies highlight its potential in designing PET (Positron Emission Tomography) tracers, where fluorine-18 labeling is critical. Additionally, its isocyanate group enables facile conjugation with amines or alcohols, making it valuable for constructing urethane or urea-based frameworks. This reactivity aligns with trends in bioconjugation and covalent inhibitor development, addressing challenges in targeted therapies.
From an industrial perspective, 1,2,3-trifluoro-5-(2-isocyanatoethyl)benzene is pivotal in developing high-performance polyurethane coatings with superior weather resistance—a hot topic in green chemistry due to stricter environmental regulations. Its low VOC (Volatile Organic Compound) profile fits the shift toward eco-friendly formulations. Moreover, its role in liquid crystal and OLED (Organic Light-Emitting Diode) materials underscores its relevance in next-gen display technologies, a sector experiencing exponential growth.
Safety and handling of CAS No. 2649076-73-1 require adherence to standard protocols for isocyanate-containing compounds, emphasizing proper ventilation and PPE. While not classified as hazardous under normal conditions, its reactivity warrants cautious storage away from moisture. Analytical techniques like HPLC and NMR are routinely employed to verify purity, ensuring reproducibility in research—a key concern for labs focusing on high-throughput screening.
In summary, 1,2,3-trifluoro-5-(2-isocyanatoethyl)benzene bridges multiple disciplines, from medicinal chemistry to advanced materials. Its dual functionality and fluorine-driven properties position it as a cornerstone in innovation, particularly in areas like precision medicine and smart materials. As synthetic methodologies evolve, this compound is poised to play an even greater role in addressing global challenges such as energy efficiency and personalized therapeutics.
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